molecular formula C8H9O3P B1293934 (1-Phenylvinyl)phosphonic acid CAS No. 3220-50-6

(1-Phenylvinyl)phosphonic acid

Cat. No.: B1293934
CAS No.: 3220-50-6
M. Wt: 184.13 g/mol
InChI Key: GSSDUXHQPXODCN-UHFFFAOYSA-N
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Description

(1-Phenylvinyl)phosphonic acid is an organophosphorus compound with the molecular formula C8H9O3P. It is characterized by the presence of a phenyl group attached to a vinyl group, which is further bonded to a phosphonic acid moiety.

Future Directions

While specific future directions for (1-Phenylvinyl)phosphonic acid were not found in the search results, research in the field of metal phosphonate and phosphinate chemistry, which includes compounds like this compound, continues to explore new directions .

Biochemical Analysis

Biochemical Properties

(1-Phenylvinyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can inhibit metabolic enzymes by mimicking the structure of natural substrates, thereby interfering with normal biochemical processes. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, such as alkaline phosphatase, by binding to the active site and preventing the enzyme from catalyzing its natural substrate . Additionally, this compound can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, this compound can inhibit enzymes by binding to their active sites and preventing substrate binding, as seen with alkaline phosphatase . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity. These effects can persist even after the compound is removed, indicating potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. Careful dosage optimization is essential to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as phosphatases and kinases, which modify its structure and activity . Additionally, this compound can influence the levels of key metabolites by altering the activity of metabolic enzymes, leading to changes in cellular energy production, biosynthesis, and degradation pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to interact with transcription factors and regulate gene expression, while mitochondrial localization may impact cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylvinyl)phosphonic acid typically involves the reaction of phosphorus trihalide (such as phosphorus trichloride) with acetophenone in the presence of water. The water is gradually added to the reaction mixture with cooling to form the desired product. The reaction mixture can be sparged of excess acetophenone with aqueous acid while under vacuum, and the product can be recovered by recrystallization from aqueous mineral acid, such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Phenylvinyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, reduced ethylphosphonic acids, and substituted phenylvinylphosphonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a phenyl and a vinyl group, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to its simpler analogs .

Properties

IUPAC Name

1-phenylethenylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSDUXHQPXODCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185974
Record name (1-Phenylvinyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3220-50-6
Record name (1-Phenylvinyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3220-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Phenylvinyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Phenylvinyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylvinyl)phosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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